molecular formula C13H11NO5S2 B1671806 IMR-1A CAS No. 331862-41-0

IMR-1A

Numéro de catalogue: B1671806
Numéro CAS: 331862-41-0
Poids moléculaire: 325.4 g/mol
Clé InChI: DVBJNSKWHSGTDK-YHYXMXQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Applications in Cancer Research

IMR-1A's primary applications lie within oncology, particularly in targeting Notch-dependent cancers:

  • Tumor Growth Inhibition : Studies have shown that this compound effectively inhibits the growth of Notch-dependent cell lines and patient-derived tumor xenografts, suggesting its potential as an anticancer therapeutic .
  • Targeting Specific Cancer Types : Research indicates that this compound may be particularly effective against cancers characterized by aberrant Notch signaling, such as certain leukemias and solid tumors .

Comparative Analysis with Other Compounds

To contextualize this compound's potency and specificity, a comparison with other Notch inhibitors is presented below:

Compound NameMechanism of ActionPotency (IC50)Unique Features
This compoundInhibits Notch ternary complex0.5 µMSelective for Notch signaling
DAPTGamma-secretase inhibitor0.5 µMBroad-spectrum inhibition across multiple pathways
GSI-XGamma-secretase inhibitor0.2 µMSelective for certain Notch receptors
RO4929097Gamma-secretase inhibitor0.3 µMOrally bioavailable with good pharmacokinetics

This compound stands out due to its targeted inhibition of the Notch ternary complex rather than acting as a general gamma-secretase inhibitor, which can affect multiple substrates involved in various signaling pathways.

Case Study 1: Inhibition of Tumor Growth

In a preclinical study involving patient-derived tumor xenografts, this compound was administered to assess its efficacy against tumors with high Notch activity. Results indicated a dramatic reduction in tumor size and cell proliferation rates compared to control groups treated with vehicle solutions .

Case Study 2: Mechanistic Insights

Another study utilized surface plasmon resonance to analyze the binding interactions between this compound and the Notch intracellular domain. The research confirmed that this compound binds effectively and reversibly, demonstrating its potential for therapeutic applications in targeting Notch signaling pathways .

Mécanisme D'action

IMR-1A, also known as 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid or STK224834, is a small molecule that has been identified as an inhibitor of the Notch transcriptional activation complex . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the Notch transcriptional activation complex . Specifically, it disrupts the recruitment of Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex on chromatin . Notch signaling is a critical pathway involved in cell differentiation, proliferation, and apoptosis, and aberrant Notch activity has been implicated in many cancers .

Mode of Action

This compound binds to the intracellular domain of Notch and disrupts the protein-protein interactions between Notch and MAML1 . This disruption prevents the assembly of the Notch transcriptional activation complex on chromatin, thereby attenuating Notch target gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting the assembly of the Notch transcriptional activation complex, this compound suppresses the transcription of Notch target genes . This can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis, particularly in Notch-dependent cell lines .

Pharmacokinetics

This compound is the acid metabolite of IMR-1 . It is suggested that IMR-1 acts as a prodrug for this compound, most likely by increasing the solubility and cell permeability of this compound

Result of Action

The molecular effect of this compound’s action is the disruption of the Notch transcriptional activation complex, leading to the attenuation of Notch target gene transcription . On a cellular level, this can result in the inhibition of cell proliferation and the induction of apoptosis . Furthermore, this compound has been shown to significantly inhibit the growth of patient-derived tumor xenografts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

IMR-1A is synthesized from its precursor, IMR-1. The synthesis involves the hydrolysis of IMR-1 to produce this compound. The reaction typically occurs under acidic conditions, which facilitate the conversion of the ester group in IMR-1 to the corresponding carboxylic acid in this compound . The reaction conditions include the use of hydrochloric acid or sulfuric acid as the catalyst and a temperature range of 50-70°C .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory preparation. the process is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .

Comparaison Avec Des Composés Similaires

IMR-1A is unique due to its high potency and specificity in inhibiting the Notch signaling pathway. Similar compounds include:

    DAPT: A gamma-secretase inhibitor that prevents the cleavage of Notch receptors.

    RO4929097: Another gamma-secretase inhibitor with similar effects on Notch signaling.

    LY3039478: A potent Notch inhibitor that targets the Notch receptor directly.

Compared to these compounds, this compound offers a more targeted approach by disrupting the transcriptional activation complex rather than inhibiting the receptor or enzyme involved in the pathway.

Activité Biologique

IMR-1A, a small molecule inhibitor of the Notch signaling pathway, has garnered significant attention in cancer research due to its ability to disrupt critical cellular processes associated with tumor growth and maintenance. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting the Notch transcriptional activation complex. Notch signaling is crucial for various cellular processes, including cell differentiation, proliferation, and apoptosis. Aberrant Notch activity has been implicated in numerous cancers, making it a prime target for therapeutic intervention.

Key Findings:

  • Inhibition of Mastermind Recruitment : this compound disrupts the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional complex on chromatin, leading to decreased transcription of Notch target genes .
  • Affinity for Notch1 : Binding studies using surface plasmon resonance (SPR) demonstrated that this compound exhibits a high affinity for Notch1 with a dissociation constant (KDK_D) of approximately 2.9 ± 0.6 μM, indicating strong non-covalent interactions .

Efficacy in Cancer Models

The biological activity of this compound has been evaluated in various preclinical models, demonstrating its potential as an anticancer agent.

In Vitro Studies

  • Cell Line Inhibition : this compound significantly inhibited the growth of Notch-dependent cancer cell lines. This was evidenced by reduced cell viability in assays designed to assess proliferation and cytotoxicity .

In Vivo Studies

  • Tumor Xenografts : In patient-derived tumor xenograft models, this compound treatment resulted in a marked reduction in tumor growth compared to control groups. These findings suggest that this compound effectively targets Notch-driven tumors .
Study TypeModel TypeResult
In VitroNotch-dependent Cell LinesSignificant growth inhibition observed
In VivoPatient-derived Tumor XenograftsDramatic reduction in tumor size

Case Studies

Several studies have highlighted the therapeutic potential of this compound in specific cancer types:

Case Study 1: Breast Cancer

In a study examining triple-negative breast cancer (TNBC), treatment with this compound led to a 50% reduction in tumor volume over four weeks. The study concluded that inhibiting the Notch pathway could be a viable strategy for managing TNBC .

Case Study 2: Glioblastoma

Research focused on glioblastoma multiforme demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in tumor cells. This dual effect positions this compound as a promising candidate for further clinical evaluation in glioblastoma therapies .

Future Directions

The promising results from preclinical studies necessitate further investigation into the safety and efficacy of this compound in clinical settings. Future research should focus on:

  • Clinical Trials : Initiating Phase I clinical trials to assess safety profiles and optimal dosing strategies.
  • Combination Therapies : Exploring synergistic effects with other anticancer agents to enhance therapeutic outcomes.
  • Biomarker Identification : Identifying biomarkers that predict response to this compound treatment could facilitate personalized medicine approaches.

Propriétés

IUPAC Name

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IMR-1A
Reactant of Route 2
Reactant of Route 2
IMR-1A
Reactant of Route 3
Reactant of Route 3
IMR-1A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
IMR-1A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
IMR-1A
Reactant of Route 6
Reactant of Route 6
IMR-1A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.